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Compound of Interest

Compound Name:
5-Chloro-N-ethylpyrazine-2-

carboxamide

CAS No.: 1642321-68-3

Cat. No.: B1410575

Get Quote

Executive Summary
Pyrazinamide (PZA) is a prodrug essential for the sterilizing phase of tuberculosis (TB)

treatment, unique for its ability to kill non-replicating persisters in acidic environments.

However, its utility is limited by the requirement for activation by the bacterial enzyme

pyrazinamidase (PncA), the primary route of resistance.

5-Chloro-N-ethylpyrazine-2-carboxamide represents a class of "next-generation" PZA

analogs designed to bypass PncA activation. By introducing a chlorine atom at the C5 position

and an ethyl group at the amide nitrogen, this compound shifts the mechanism of action from

"prodrug" to "direct inhibitor," targeting Fatty Acid Synthase I (FAS-I). While primarily utilized as

a high-value intermediate in the synthesis of LSD1 inhibitors and antiviral agents (e.g.,

Favipiravir analogs), its biological profile offers critical insights into overcoming multidrug-

resistant (MDR) TB.
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Feature Pyrazinamide (PZA)
5-Chloro-N-ethylpyrazine-
2-carboxamide

Role First-line Anti-TB Drug
Synthetic Intermediate / SAR

Probe

Mechanism
Prodrug: Converted to

Pyrazinoic Acid (POA)

Direct Inhibitor: Likely targets

FAS-I

Activation Requires PncA (Amidase) PncA Independent

Primary Target
PanD (Aspartate

Decarboxylase), RpsA
Fatty Acid Synthase I (FAS-I)

Resistance High (pncA mutations)
Low (Retains activity against

pncA mutants)

Lipophilicity Low (Hydrophilic)
Moderate (Enhanced by N-

ethyl/Cl)

Mechanistic Profiling & Signaling Pathways
Mechanism of Action Divergence
The fundamental difference lies in bioactivation. PZA is inactive until hydrolyzed by M.

tuberculosis PncA. The 5-Chloro-N-ethyl analog, due to N-substitution, blocks PncA hydrolysis

but gains direct affinity for FAS-I due to the electrophilic 5-chloro group.
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Figure 1: Divergent activation pathways. PZA requires enzymatic conversion to POA, whereas

the 5-Chloro-N-ethyl analog bypasses this step to directly inhibit fatty acid synthesis.

Biological Activity & Experimental Data[1][2][3][4][5]
[6][7][8]
Antimycobacterial Potency
While PZA is highly active in vivo, its in vitro activity is notoriously difficult to measure (requiring

pH 5.5). 5-Chloro-N-alkyl analogs often show consistent in vitro activity at neutral pH.

PZA: MIC 16–64 µg/mL (pH 5.5). Inactive at neutral pH.

5-Chloro-N-ethyl Analog:

Predicted MIC: 12.5 – 50 µg/mL (Based on SAR of N-methyl/N-propyl homologs).

SAR Insight: The N-ethyl group increases lipophilicity (logP), facilitating passive diffusion

across the mycobacterial cell wall. However, it is generally less potent than bulkier analogs

(e.g., N-cyclopentyl or N-phenyl, which can reach MICs of 1.56 µg/mL).

Resistance Breaking: Retains activity against M. tuberculosis strains with pncA mutations

(the most common cause of PZA resistance).

Cytotoxicity & Selectivity
PZA: Excellent safety profile (high selectivity index).

5-Chloro-N-ethyl Analog:

Cytotoxicity is typically low in mammalian cells (Vero/HepG2 lines), with IC50 values often

>100 µM.

Warning: The 5-chloro group is reactive. In metabolic screens, it may undergo nucleophilic

displacement (glutathione conjugation), which is a key consideration for lead optimization.
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Synthesis of 5-Chloro-N-ethylpyrazine-2-carboxamide
This protocol describes the conversion of 5-chloropyrazine-2-carboxylic acid to the N-ethyl

amide, a standard procedure for generating this intermediate.

Reagents:

5-Chloropyrazine-2-carboxylic acid (1.0 eq)

Thionyl chloride (

) or Oxalyl chloride

Ethylamine (2.0 M in THF)

Triethylamine (

)

Dichloromethane (DCM)

Workflow:

Activation: Dissolve 5-chloropyrazine-2-carboxylic acid in anhydrous DCM. Add oxalyl

chloride (1.2 eq) and a catalytic drop of DMF. Stir at

to RT for 2 hours until gas evolution ceases (Formation of acyl chloride).

Evaporation: Concentrate in vacuo to remove excess oxalyl chloride. Re-dissolve residue in

dry DCM.

Amidation: Cool the solution to

. Add Ethylamine (1.5 eq) and

(2.0 eq) dropwise.

Reaction: Stir at RT for 4–12 hours. Monitor by TLC (EtOAc/Hexane 1:1).

Workup: Wash with water, sat.
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, and brine. Dry over

.

Purification: Flash column chromatography (Silica gel, 0-5% MeOH in DCM).

Microplate Alamar Blue Assay (MABA) for MIC
Determination
To objectively compare the activity of the analog against M. tuberculosis H37Rv.

Protocol:

Preparation: Prepare stock solutions of PZA (in DMSO/acidified media) and 5-Chloro-N-ethyl

analog (in DMSO).

Media: Use Middlebrook 7H9 broth supplemented with OADC.

Note for PZA: Adjust media pH to 6.0 (PZA is inactive at pH 6.8).

Note for Analog: Use standard pH 6.8 to demonstrate pH independence.

Plating: Add 100 µL media to 96-well plates. Perform serial 2-fold dilutions of compounds.

Inoculation: Add

CFU/mL of M. tuberculosis.

Incubation: Incubate at

for 7 days.

Readout: Add Alamar Blue reagent (Resazurin). Incubate 24h.

Blue = No Growth (Inhibition).

Pink = Growth (Reduction of Resazurin).

Calculation: MIC is the lowest concentration preventing color change.

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1410575?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Applications in Drug Development[2]
While PZA is a finished drug, 5-Chloro-N-ethylpyrazine-2-carboxamide is a versatile tool:

LSD1 Inhibitor Synthesis:

Used as a scaffold to synthesize Lysine Specific Demethylase 1 (LSD1) inhibitors for

cancer therapy. The pyrazine core mimics the histone tail or cofactor binding site.

Reference: Patent WO2012/177606 utilizes this specific intermediate.[1][2][3]

Antiviral Research:

Structural similarity to Favipiravir (T-705).[4] The 5-chloro and amide positions are critical

for exploring RNA-dependent RNA polymerase (RdRp) inhibition in viral pathogens.

TB Resistance Probing:

Researchers use this compound to screen clinical isolates. If an isolate is PZA-resistant

but sensitive to the 5-Chloro analog, the resistance mechanism is confirmed as pncA-

mediated (activation defect) rather than target-mediated (panD or rpsA).
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Diseases, 5(11), 1951-1959.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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